![molecular formula C24H28N4O3 B2367567 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide CAS No. 1797571-34-6](/img/structure/B2367567.png)
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide
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Overview
Description
The compound contains a benzoxazole moiety, which is a heterocyclic compound consisting of a fused benzene and oxazole ring . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . These structures are common in many bioactive compounds and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazole and piperidine rings, along with the isopropylphenyl group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzoxazole and piperidine rings. For instance, benzoxazole derivatives can undergo various reactions such as substitutions, depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
Antimycobacterial Activity
GRK Inhibition
Antifungal Activity
Antitumor Potential
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a benzo[d]oxazol-2-yl moiety, have been associated with g-protein-coupled receptor kinases (grk)-2 and -5 . These kinases play crucial roles in cardiovascular diseases .
Mode of Action
Based on its structural similarity to other compounds, it may inhibit grk-2 and -5 . This inhibition could potentially alter the signaling pathways associated with these kinases, leading to therapeutic effects .
Biochemical Pathways
Grk-2 and -5, which are potential targets of this compound, are known to regulate receptor trafficking and signaling . Therefore, the compound could potentially influence these pathways.
Result of Action
If the compound does indeed inhibit grk-2 and -5, it could potentially have therapeutic effects in the treatment of cardiovascular diseases .
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16(2)18-7-9-19(10-8-18)26-23(30)22(29)25-15-17-11-13-28(14-12-17)24-27-20-5-3-4-6-21(20)31-24/h3-10,16-17H,11-15H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCRFFNTZHRGJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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